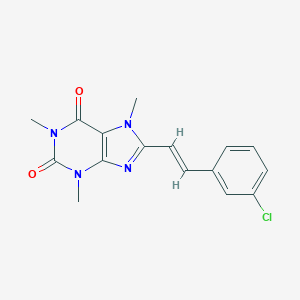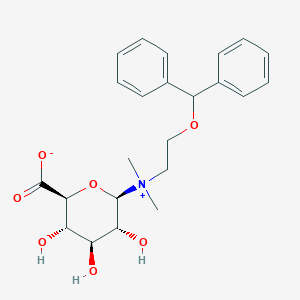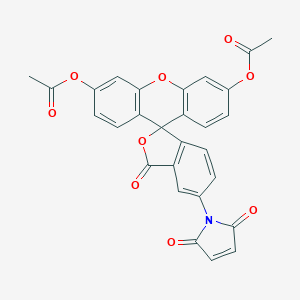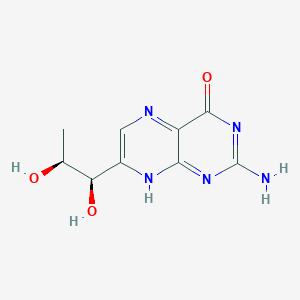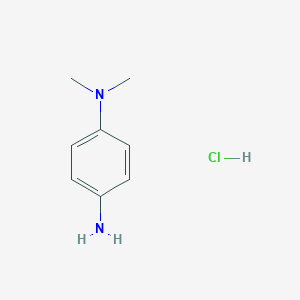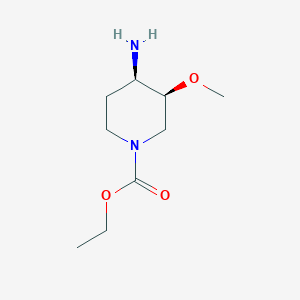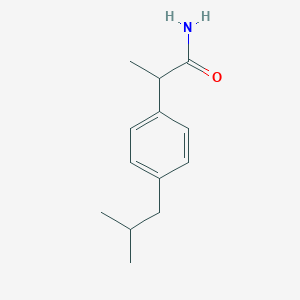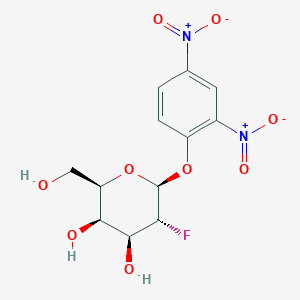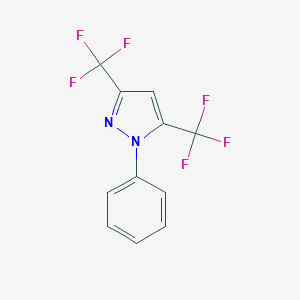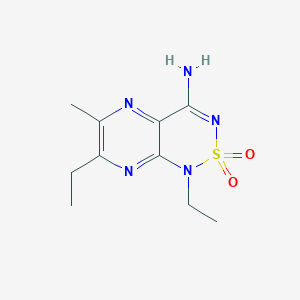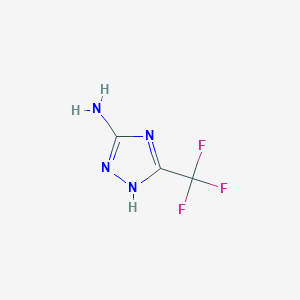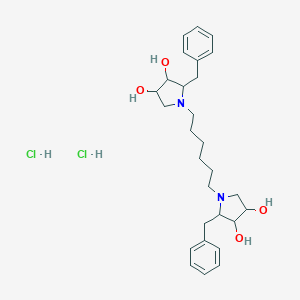
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride, also known as PHP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is a derivative of the naturally occurring amino acid proline and has been shown to have a wide range of applications in various fields of research.
Mecanismo De Acción
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways in the body. It has been shown to increase the release of acetylcholine, dopamine, and serotonin, which are neurotransmitters involved in mood regulation and cognition. 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Efectos Bioquímicos Y Fisiológicos
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models, as well as reduce anxiety and depression-like behaviors. 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has been shown to have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation without interfering with other signaling pathways. However, one limitation of using 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride. One area of interest is its potential as a treatment for drug addiction. 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has been shown to have a strong binding affinity for the dopamine transporter, which is involved in the rewarding effects of drugs of abuse. Another area of interest is the neuroprotective effects of 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride, which could have implications for the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride use and its potential for off-target effects.
Conclusion
In conclusion, 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for studying various physiological processes. Future research on 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride could have implications for the treatment of drug addiction and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride involves the reaction of proline with benzaldehyde and 1,6-hexanediamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization and converted into its dihydrochloride salt form. This method has been optimized to produce high yields of pure 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has been widely used in scientific research due to its unique properties. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain, anxiety, and neuroprotection. 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has also been shown to have a strong binding affinity for the dopamine transporter, making it a potential candidate for the treatment of drug addiction.
Propiedades
Número CAS |
141839-02-3 |
|---|---|
Nombre del producto |
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride |
Fórmula molecular |
C28H42Cl2N2O4 |
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
2-benzyl-1-[6-(2-benzyl-3,4-dihydroxypyrrolidin-1-yl)hexyl]pyrrolidine-3,4-diol;dihydrochloride |
InChI |
InChI=1S/C28H40N2O4.2ClH/c31-25-19-29(23(27(25)33)17-21-11-5-3-6-12-21)15-9-1-2-10-16-30-20-26(32)28(34)24(30)18-22-13-7-4-8-14-22;;/h3-8,11-14,23-28,31-34H,1-2,9-10,15-20H2;2*1H |
Clave InChI |
NRKAFSROTVSRAX-UHFFFAOYSA-N |
SMILES |
C1C(C(C(N1CCCCCCN2CC(C(C2CC3=CC=CC=C3)O)O)CC4=CC=CC=C4)O)O.Cl.Cl |
SMILES canónico |
C1C(C(C(N1CCCCCCN2CC(C(C2CC3=CC=CC=C3)O)O)CC4=CC=CC=C4)O)O.Cl.Cl |
Sinónimos |
1,6-bis(3,4-dihydroxy-2-benzylpyrrolidine)hexane RS 59022-198 RS-59022-198 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



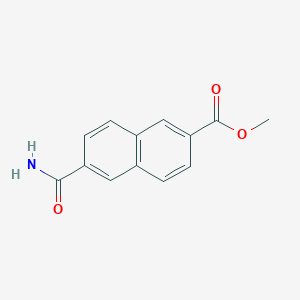
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
